N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine
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Overview
Description
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-phenyl-1-piperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the progress is monitored using techniques like thin-layer chromatography (TLC). After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods that minimize the use of hazardous solvents and reagents are being explored .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microorganisms by interfering with their cellular processes. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzylidene)acetohydrazide
- N-(4-Dimethylaminobenzylidene)acetohydrazide
- (E)-4-Bromo-N-(2-chlorobenzylidene)aniline
Uniqueness
N-(2-Chlorobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H18ClN3 |
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Molecular Weight |
299.8 g/mol |
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H18ClN3/c18-17-9-5-4-6-15(17)14-19-21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b19-14+ |
InChI Key |
LNUJSABVBKJHNN-XMHGGMMESA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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